Lubiprostone Impurity 2
Description
Impurity Formation during Lubiprostone (B194865) Synthesis Processes
The synthesis of Lubiprostone is a multi-step process where the formation of Impurity 2 can occur, particularly during purification and final isolation steps. google.com
Lubiprostone's structure contains a β-hydroxy ketone moiety within its five-membered ring, a feature that makes it susceptible to elimination reactions (dehydration). google.com During the synthesis process, various steps may inadvertently provide the conditions for this transformation. Specifically, the conversion of a protected form of Lubiprostone to the final active molecule can lead to the formation of Impurity 2. Even when this impurity is removed via methods like silica (B1680970) gel chromatography, it can reappear. google.com The high temperatures and extended durations associated with concentrating the product solution during the final stages of manufacturing can promote the dehydration reaction, leading to the regeneration of Impurity 2. google.com
The use of acidic reagents is common in the final steps of Lubiprostone synthesis, particularly for the removal of protecting groups like the tert-butyldimethylsilyl (TBS) ether. google.com Reagents such as trifluoroacetic acid (TFA), sulfuric acid (H2SO4), or hydrochloric acid (HCl) are employed for this deprotection. google.com These acidic conditions are well-known to catalyze the dehydration of β-hydroxy ketones, directly converting the Lubiprostone molecule into Lubiprostone Impurity 2. google.com Therefore, the very reagents used to complete the synthesis can also act as catalysts for the formation of this key impurity.
| Synthetic Stage | Reagent/Condition | Mechanism | Resulting Impurity |
| Deprotection of C11-OTBS | Mineral or organic acids (e.g., H2SO4, HCl, TFA) | Acid-catalyzed dehydration of β-hydroxy ketone | This compound |
| Product Concentration | High temperature, long duration | Thermally-induced dehydration | This compound |
(Data sourced from google.comgoogle.com)
Degradation Pathways Leading to this compound
Lubiprostone is known to be an unstable prostaglandin (B15479496) E1 derivative, which makes it susceptible to degradation under various environmental conditions. google.com
Hydrolytic degradation is a primary pathway for the formation of this compound. The molecule is particularly unstable in both acidic and alkaline environments. google.com These conditions facilitate the elimination of the hydroxyl group at the C-11 position, leading to the formation of a double bond between C-10 and C-11 and creating the more stable, conjugated prostaglandin A1-type structure of Impurity 2. google.com This reaction can occur even at room temperature, highlighting the inherent instability of the parent drug. google.com
Exposure to light is another factor that can cause the degradation of prostaglandin analogues. researchgate.net Forced degradation protocols for Lubiprostone include exposing a solution of the drug to light to assess its photostability. google.com This stress testing can induce the formation of degradation products. It is plausible that the energy from light can promote the elimination reaction that forms this compound, making photolytic degradation a relevant pathway for its generation.
| Degradation Type | Condition | Mechanism |
| Hydrolytic | Acidic or alkaline pH | Acid/base-catalyzed elimination of water |
| Oxidative | Presence of oxidizing agents (e.g., H2O2) | Oxidation (leads to general degradation) |
| Photolytic | Exposure to light | Light-induced elimination of water |
| Thermal | High temperature | Heat-induced elimination of water |
(Data sourced from google.comresearchgate.netgoogle.com)
Thermal Degradation Mechanisms
While specific studies detailing the thermal degradation of lubiprostone directly into Impurity 2 are not extensively available in public literature, the general thermal lability of prostaglandins (B1171923) provides a basis for understanding potential pathways. Lubiprostone is known to be an oxygen-labile compound. researchgate.net High temperatures can provide the necessary activation energy for various degradation reactions. For prostaglandins, dehydration is a common thermal degradation pathway. Although a major identified degradation product of lubiprostone is Impurity A (a prostaglandin A1 analog) formed through dehydration, other complex reactions can occur under thermal stress. google.com
A study on the chemical stability of a solid dosage form of lubiprostone indicated that its stability is significantly impacted by temperature. While solubilization in medium-chain triglycerides (MCT) improved stability, with over 95% of the drug remaining after 5 days at 60°C, the conversion into a solid powder using porous carriers led to markedly deteriorated stability under stress and accelerated conditions. researchgate.net Another study performing a destruction degradation test on lubiprostone noted that under high temperature conditions, both in solution and in solid form, the content of another impurity, Impurity III, increased significantly, and other major degradation impurities were generated. google.com This suggests that elevated temperatures can initiate a cascade of reactions, though a direct pathway to Impurity 2 from thermal stress alone is not explicitly documented.
Interaction with Excipients and Packaging Materials
The interaction between an active pharmaceutical ingredient and the excipients within its formulation is a critical factor in its stability. The commercial formulation of lubiprostone is a soft gelatin capsule containing the drug dissolved in medium-chain triglycerides. drugs.comnih.gov This formulation strategy is partly designed to protect the oxygen-labile lubiprostone. researchgate.net
Research has shown that the choice of oily vehicle is important for the stability of lubiprostone. researchgate.net While excipients are chosen for their inertness, interactions can still occur, potentially catalyzed by trace amounts of moisture, oxygen, or reactive species within the excipients or packaging materials. For instance, a study attempting to convert the oil-based solution into a powder dosage form found that the use of porous carriers like Avicel PH 102, Aerosil 200, and metallic adsorbents resulted in a less stable formulation compared to the intact oil solution. This was attributed to the reduced thickness of the oily barrier, which failed to adequately protect the labile compound from oxygen and/or moisture, thereby accelerating degradation. researchgate.net
The soft gelatin capsules themselves, along with the High-Density Polyethylene (HDPE) bottles they are packaged in, are generally selected to minimize interactions. fda.gov However, factors such as moisture permeation through the capsule shell or bottle could potentially create a microenvironment conducive to degradation over the product's shelf life, although specific studies linking these to the formation of Impurity 2 are not available.
Investigation of Formation Kinetics and Reaction Mechanisms
Detailed kinetic studies specifically for the formation of this compound are not widely published. However, general approaches to studying the degradation kinetics of pharmaceuticals can be applied. Such studies often involve subjecting the drug substance to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) and monitoring the rate of formation of impurities over time using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net
A Chinese patent describes an analytical method for determining substances related to a lubiprostone test sample. google.com In their validation of the method, they conducted forced degradation studies. The results indicated that lubiprostone has poor stability under high temperature and light conditions. This suggests that the kinetics of impurity formation would likely accelerate under these conditions.
The formation of impurities can follow different kinetic models, such as zero-order, first-order, or more complex reaction schemes. researchgate.net For a specific impurity like Impurity 2, determining these kinetics would involve:
Developing a specific and sensitive analytical method capable of separating Impurity 2 from lubiprostone and other potential degradants.
Performing stress testing under controlled conditions to generate the impurity.
Quantifying the formation of Impurity 2 at various time points.
Analyzing the data to determine the reaction order and rate constants under different conditions.
Such kinetic data is crucial for predicting the shelf life of the drug product and for establishing appropriate storage and handling conditions. While general stability testing of lubiprostone has been performed, showing no degradation products at room temperature storage, the specific kinetics for the formation of Impurity 2 remain a subject for more detailed, publicly available research. fda.govfda.gov
Structure
3D Structure
Properties
CAS No. |
2196182-47-3 |
|---|---|
Molecular Formula |
C20H30F2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-[(1R,2S)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H30F2O4/c1-2-3-14-20(21,22)18(24)13-11-15-10-12-17(23)16(15)8-6-4-5-7-9-19(25)26/h10,12,15-16H,2-9,11,13-14H2,1H3,(H,25,26)/t15-,16-/m1/s1 |
InChI Key |
CNRMSAXGFGQPGP-HZPDHXFCSA-N |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)(F)F |
Canonical SMILES |
CCCCC(C(=O)CCC1C=CC(=O)C1CCCCCCC(=O)O)(F)F |
Origin of Product |
United States |
A Focus on Lubiprostone Impurity 2
Chemical Identity and Physicochemical Properties
Based on available data from chemical suppliers, this compound has the following properties:
| Property | Data |
| Molecular Formula | C₂₀H₃₁F₂NO₃ |
| Molecular Weight | 371.5 g/mol |
| CAS Number | Not Available |
Data sourced from publicly available information from chemical suppliers.
By-product Formation in Synthetic Routes
Synthesis and Formation Pathways
Detailed, publicly available scientific literature specifically outlining the synthesis and formation pathways of this compound is limited. In general, impurities can be formed during the synthesis of the API through various side reactions or from the degradation of the API itself. The specific reactions leading to the formation of this compound would be dependent on the synthetic route employed for Lubiprostone and the stability of the drug substance under various conditions.
Spectroscopic and Chromatographic Characterization
The structural elucidation and identification of impurities like this compound are typically achieved through a combination of spectroscopic and chromatographic techniques. While specific spectroscopic data for this impurity is not widely published, the standard analytical toolkit for such characterization includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To provide detailed information about the molecular structure.
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) : For the separation and quantification of the impurity.
Analytical Methodologies for Detection and Quantification
The detection and quantification of related substances in Lubiprostone, including its impurities, are crucial for quality control. Patent literature describes analytical methods that can be employed for this purpose.
One such method utilizes normal-phase HPLC with the following conditions:
| Parameter | Specification |
|---|---|
| Column | Normal-phase chromatographic column |
| Mobile Phase | A mixture of n-hexane, ethanol (B145695), and glacial acetic acid |
| Detection | UV detector |
This method is detailed in patent CN111351867A for the analysis of Lubiprostone and its related substances.
Another approach involves reversed-phase HPLC :
| Parameter | Specification |
|---|---|
| Column | Reversed-phase chromatographic column |
| Mobile Phase | Gradient elution with a mixture of phosphoric acid aqueous solution and acetonitrile (B52724) |
| Detection Wavelength | 292-296 nm |
| Column Temperature | 25-35 °C |
This method is described in patent CN111351869B for the analysis of Lubiprostone related substances. google.com These methods are designed to separate the main component, Lubiprostone, from its various impurities, allowing for their accurate quantification.
Regulatory Perspectives and Control Strategies
Regulatory agencies require that impurities in drug substances and products be controlled within acceptable limits. The specific limits for this compound are not publicly disclosed and are typically part of the confidential manufacturing and control information submitted to regulatory authorities during the drug approval process.
Control strategies for impurities like this compound involve:
Process Optimization : Modifying the synthesis of Lubiprostone to minimize the formation of this impurity.
Purification : Implementing effective purification steps to remove the impurity from the final drug substance.
Setting Specifications : Establishing and justifying acceptance criteria for the level of the impurity in the final product based on safety data and regulatory guidelines.
Stability Studies : Monitoring the levels of the impurity over time under various storage conditions to ensure the stability of the drug product. drugbank.com
Advanced Analytical Methodologies for Characterization and Elucidation of Lubiprostone Impurity 2
Chromatographic Separation Techniques for Impurity Isolation
The separation of Lubiprostone (B194865) from its closely related impurities presents a significant analytical challenge due to their structural similarities. Chromatographic techniques are fundamental in resolving these complex mixtures, isolating the impurity of interest, and enabling its quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing related substances in Lubiprostone. google.com Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been developed to achieve effective separation. google.comgoogle.com
A reported normal-phase HPLC method successfully separates Lubiprostone from several impurities, including a compound designated as formula II. google.com This method avoids the issue of bimodal peaks for Lubiprostone, which can complicate quantification in other systems. google.com The separation is typically performed on a silica-based column with a mobile phase consisting of a non-polar solvent, a polar alcohol, and an acidic modifier to improve peak shape. google.com
Reversed-phase HPLC is also widely used, employing a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of an aqueous phosphate (B84403) buffer and acetonitrile (B52724). google.com Gradient elution is often necessary to resolve all impurities from the main API peak. google.com
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (sub-2 µm), offers significant advantages over traditional HPLC. hplc.eu The key benefits include faster analysis times, improved resolution, and higher sensitivity, which are critical for detecting and quantifying trace-level impurities. hplc.euceon.rs While specific UPLC methods for Lubiprostone Impurity 2 are not extensively published, the principles of UPLC suggest that converting an existing HPLC method would lead to substantial gains in efficiency and performance. hplc.eu
Table 1: Example HPLC Conditions for Lubiprostone Impurity Analysis
| Parameter | Normal-Phase HPLC Method google.com | Reversed-Phase HPLC Method google.com |
|---|---|---|
| Chromatographic Column | Normal Phase Column | Reversed Phase Column (e.g., C18) |
| Mobile Phase | n-hexane, ethanol (B145695), glacial acetic acid (480:50:2 v/v/v) | Gradient of 0.05% Phosphoric Acid and Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 35 °C | Not Specified |
| Detection | UV at 294 nm | Not Specified |
| Injection Volume | 40 µL | Not Specified |
Gas Chromatography (GC)
The direct analysis of Lubiprostone and its impurities by Gas Chromatography (GC) is challenging due to the molecule's low volatility and thermal lability, characteristic of prostaglandin-like structures. The carboxylic acid functional group and ketone moieties require derivatization prior to GC analysis to convert them into more volatile and thermally stable analogues.
Common derivatization strategies would include:
Esterification: The carboxylic acid group is typically converted to a methyl ester (using diazomethane (B1218177) or trimethylsilyldiazomethane) or another suitable ester to increase volatility.
Silylation: Ketone groups can be converted to silyl (B83357) enol ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance thermal stability and chromatographic performance.
While no specific GC methods for this compound are found in the literature, the analysis of other prostaglandin (B15479496) compounds by GC-Mass Spectrometry (GC-MS) after derivatization is a well-established approach. This methodology, if developed, could serve as a valuable orthogonal technique to HPLC for impurity profiling.
Supercritical Fluid Chromatography (SFC) for Impurity Enrichment
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal- and reversed-phase HPLC. ceon.rs Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers benefits such as high separation speed, reduced organic solvent consumption, and unique selectivity. nih.gov
For impurity analysis, SFC is particularly advantageous in a preparative or semi-preparative mode for impurity enrichment. nih.gov Its unique selectivity can often resolve impurities that are difficult to separate by HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency. ceon.rs While the direct application of SFC to this compound has not been detailed, its successful use for isolating structurally complex molecules like steroid hormones suggests its high potential for this purpose. nih.gov The technique's compatibility with mass spectrometry also makes it a powerful tool for peak tracking and identification during enrichment. nih.gov
Preparative Chromatography for Impurity Isolation and Quantification
To perform full structural elucidation and to obtain a reference standard for routine quantification, the impurity must be isolated in milligram quantities with high purity. Preparative chromatography is the standard method for this purpose. waters.com Building upon an analytical HPLC method, the process is scaled up to a larger column diameter and particle size to accommodate higher sample loads.
Research has shown that crude Lubiprostone can be purified using preparative HPLC on a silica (B1680970) gel column. google.com A typical solvent system involves a gradient of n-hexane and ethanol. google.com By collecting the fractions corresponding to the impurity peak and subsequently evaporating the solvent, a purified sample of this compound can be obtained. Techniques such as large volume injection and the use of focused gradients can significantly improve the efficiency and throughput of the isolation process. waters.com
Table 2: Example of Preparative Chromatography for Lubiprostone Purification google.com
| Parameter | Method Details |
|---|---|
| Stationary Phase | Silica Gel |
| Eluent System | n-hexane : ethanol (gradient elution) |
| Sample Loading | 2g of crude product in 10 mL of ethanol |
| Post-Column Step | Collection of target fractions, solvent evaporation, and crystallization |
| Outcome | High purity Lubiprostone (e.g., >99.9%) |
Spectroscopic Techniques for Structural Elucidation of this compound
Once this compound is isolated with sufficient purity via preparative chromatography, spectroscopic techniques are employed to confirm its chemical structure unequivocally.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov A suite of 1D and 2D NMR experiments is used to piece together the molecular structure. researchgate.net
For this compound (C₂₀H₃₀F₂O₄), the following NMR experiments would be crucial:
¹H NMR: Provides information on the number and type of proton environments in the molecule. Chemical shifts, integration (proton count), and coupling constants (which reveal adjacent protons) are analyzed to map out proton frameworks.
¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic, carbon-bearing fluorine).
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace out aliphatic chains and ring systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments and identifying the positions of quaternary carbons and functional groups.
¹⁹F NMR: This experiment is essential to confirm the environment of the two fluorine atoms, specifically their attachment to the same carbon atom (geminal difluoro group), as indicated by the chemical structure.
By systematically analyzing the data from these experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. While specific ¹H NMR data for this compound is not extensively published in publicly available literature, the expected chemical shifts can be inferred based on the structure of the impurity and known spectral data of similar compounds and functional groups. carlroth.comsigmaaldrich.comcaltech.edu
The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct structural features. The protons in the vicinity of the fluorine atoms on the octyl side chain would likely appear as complex multiplets due to proton-fluorine and proton-proton couplings. The protons of the cyclopentenone ring would show signals in the olefinic region. The protons of the heptanoic acid side chain would present a series of methylene (B1212753) signals and a terminal methyl group signal.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Olefinic Protons (C=CH) | 6.0 - 7.5 | Multiplet |
| Methine Proton (CH-C=O) | 2.5 - 3.0 | Multiplet |
| Methylene Protons (adjacent to C=O) | 2.2 - 2.8 | Multiplet |
| Methylene Protons (heptanoic acid chain) | 1.2 - 1.7 | Multiplet |
| Terminal Methyl Proton (CH₃) | 0.8 - 1.0 | Triplet |
| Carboxylic Acid Proton (COOH) | 10.0 - 12.0 | Broad Singlet |
This table is generated based on general principles of NMR spectroscopy and data for analogous structures. Actual values may vary.
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be instrumental in confirming the number and types of carbon atoms present.
Key expected signals would include those for the carbonyl carbons of the ketone and carboxylic acid, the olefinic carbons of the cyclopentenone ring, and the carbon atom bonded to the two fluorine atoms, which would exhibit a characteristic triplet due to carbon-fluorine coupling.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (COOH) | 170 - 185 |
| Ketone Carbonyl (C=O) | 195 - 210 |
| Olefinic Carbons (C=C) | 120 - 150 |
| Carbon with Fluorine atoms (CF₂) | 110 - 125 (triplet) |
| Aliphatic Carbons (CH, CH₂, CH₃) | 10 - 60 |
This table is generated based on general principles of NMR spectroscopy and data for analogous structures. Actual values may vary.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal proton-proton coupling networks, helping to trace the connectivity within the heptanoic acid and octyl side chains, as well as the cyclopentenone ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon signals.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different structural fragments of the molecule, such as linking the side chains to the cyclopentenone ring.
Quantitative NMR (qNMR) for Impurity Quantification
Quantitative NMR (qNMR) is an absolute method for determining the concentration of a substance in a sample. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei. By using a certified internal standard with a known concentration, the quantity of this compound can be accurately determined without the need for a specific reference standard of the impurity itself. This technique offers high precision and accuracy for the quantification of impurities in pharmaceutical substances.
Mass Spectrometry (MS) and Hyphenated Techniques for this compound Characterization
Mass spectrometry (MS) and its hyphenation with chromatographic techniques are fundamental in the identification and quantification of trace-level impurities in pharmaceuticals.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of pharmaceutical impurities. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For Lubiprostone and its impurities, reversed-phase HPLC methods are often employed for separation. google.com
An LC-MS/MS method for this compound would involve developing a chromatographic method that effectively separates the impurity from the API and other related substances. The mass spectrometer, typically a triple quadrupole or an ion trap, would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification. This involves monitoring a specific precursor ion to product ion transition, which provides excellent specificity and sensitivity. Detection is often carried out using electrospray ionization (ESI) in negative ion mode. For Lubiprostone, the transition m/z 389 → 351 has been used for detection. A similar approach would be developed for Impurity 2.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This is a powerful tool for the identification of unknown impurities. For this compound, HRMS would be used to confirm its molecular formula, C₂₀H₃₀F₂O₄. lgcstandards.com The accurate mass measurement would provide strong evidence for the proposed structure, especially when combined with fragmentation data obtained from MS/MS experiments. The fragmentation pattern would help to elucidate the structure of different parts of the molecule.
Analytical Techniques for this compound:
| Technique | Purpose | Key Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, functional groups |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| 2D NMR (COSY, HSQC, HMBC) | Complete Structure Determination | Connectivity of atoms |
| qNMR | Quantification | Absolute concentration of the impurity |
| LC-MS/MS | Separation and Quantification | Retention time, specific mass transitions for sensitive detection |
| HRMS | Structural Confirmation | Accurate mass and elemental composition |
Advanced Ionization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Advanced Strategies for Impurity Peak Analysis
In chromatographic analysis, ensuring the purity of an impurity peak is paramount. Co-elution with other components can lead to inaccurate quantification and misidentification. Advanced strategies are therefore employed to assess peak purity.
For this compound, which may be present at low levels in the presence of the API and other related substances, ensuring the resolution and purity of its chromatographic peak is a significant challenge. Strategies to address this include:
Method Development and Optimization: Systematically adjusting chromatographic parameters such as mobile phase composition, pH, column chemistry, and temperature to achieve optimal separation of the impurity peak from adjacent peaks. chromatographyonline.comchromtech.comdrawellanalytical.com The use of smaller particle size columns or longer columns can increase efficiency and improve resolution. chromatographyonline.com
Peak Purity Assessment using Photodiode Array (PDA) Detection: A PDA detector acquires spectra across the entire chromatographic peak. Software algorithms can then compare these spectra to assess spectral homogeneity. sepscience.compharmaguideline.com A spectrally pure peak will exhibit identical spectra across its profile.
Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC provides significantly enhanced peak capacity and is a powerful tool for resolving co-eluting peaks. nih.govresearchgate.net By subjecting a heart-cut of the primary dimension separation containing the impurity peak to a second, orthogonal separation, hidden impurities can be resolved.
Mass Spectrometric Detection: Coupling the LC system to a mass spectrometer allows for peak purity assessment based on mass-to-charge ratios. If a peak contains multiple components, even if they are chromatographically unresolved, the mass spectrometer can often distinguish them if they have different masses. sepscience.com
Strategic Approaches for Impurity Control and Mitigation in Lubiprostone Production
Process Chemistry Optimization for Minimizing Impurity 2 Formation
The formation of impurities is often an inherent consequence of the chemical transformations in a multi-step synthesis. Proactive control through process chemistry optimization is the most effective strategy to minimize the generation of unwanted by-products like Lubiprostone (B194865) Impurity 2.
Modification of Reaction Conditions and Reagents
The chemical structure of Lubiprostone Impurity 2, 7-[(1R,2S)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid, features a cyclopentenone ring. This suggests that its formation likely involves a dehydration reaction of a hydroxylated cyclopentanone (B42830) intermediate during the synthesis of Lubiprostone. The control of such side reactions is paramount.
Key reaction parameters that can be modified to minimize the formation of this impurity include:
Temperature: Dehydration reactions are often promoted by elevated temperatures. Maintaining strict temperature control during critical steps of the synthesis, particularly during and after the formation of the cyclopentanone ring, can significantly reduce the rate of formation of Impurity 2.
pH and Acid/Base Catalysis: The elimination of a hydroxyl group to form an alkene is frequently catalyzed by acidic or basic conditions. Careful selection of reagents and the use of appropriate buffer systems to maintain a neutral or near-neutral pH can prevent the catalysis of this undesirable side reaction.
Reagent Selection: The choice of reagents for oxidation or reduction steps, as well as for the introduction of the side chains, can influence the impurity profile. Utilizing milder and more selective reagents can help to avoid harsh reaction conditions that might favor the formation of Impurity 2.
| Parameter | Condition to Minimize Impurity 2 | Rationale |
| Temperature | Low to moderate | Reduces the rate of thermal dehydration reactions. |
| pH | Neutral or near-neutral | Avoids acid or base-catalyzed elimination of the hydroxyl group. |
| Reagents | Mild and selective | Minimizes harsh conditions that can lead to side reactions. |
Control of Intermediates and By-products
A thorough understanding of the reaction mechanism and the stability of key intermediates is crucial. The isolation and characterization of intermediates at various stages of the synthesis can provide insights into the points at which Impurity 2 is formed. Once identified, the process conditions for these specific steps can be further optimized.
For instance, if a particular intermediate is found to be prone to dehydration, strategies such as in-situ conversion to the next step without prolonged isolation or exposure to harsh conditions can be implemented. The monitoring of by-products through in-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) allows for real-time adjustments to the process parameters to maintain the desired reaction pathway and minimize the formation of Impurity 2.
Crystallization and Purification Strategies for this compound Rejection
While process optimization aims to minimize the formation of impurities, their complete elimination is often not feasible. Therefore, robust purification strategies are essential to remove any formed Impurity 2 to acceptable levels in the final API.
Solvent and Solid Form Screening for Impurity Rejection
Crystallization is a powerful technique for purifying APIs. The selection of an appropriate solvent system is critical for the effective rejection of impurities. A systematic solvent and solid form screening can identify crystalline forms of Lubiprostone that have a low propensity for incorporating Impurity 2 into their crystal lattice.
The ideal crystallization process would involve a solvent system where Lubiprostone has moderate solubility, while Impurity 2 is either highly soluble (remains in the mother liquor) or very poorly soluble (can be removed by hot filtration). Patents related to Lubiprostone describe various solvent systems for crystallization, such as ethyl acetate (B1210297)/n-hexane, acetone/n-hexane, and xylene/heptane, to obtain high-purity Lubiprostone. chemicea.comgoogleapis.com The effectiveness of these systems in rejecting Impurity 2 would need to be specifically evaluated. The formation of different polymorphic forms of Lubiprostone can also be explored, as different crystal lattices will have varying capacities to accommodate impurity molecules. chemicea.com
| Solvent System Example | Potential for Impurity 2 Rejection | Reference |
| Ethyl Acetate / n-Hexane | To be evaluated for specific rejection of Impurity 2. | chemicea.com |
| Acetone / n-Hexane | To be evaluated for specific rejection of Impurity 2. | chemicea.com |
| p-Xylene / n-Heptane | To be evaluated for specific rejection of Impurity 2. | googleapis.com |
Chromatographic Purification Scale-Up
For impurities that are difficult to remove by crystallization alone, chromatographic techniques are often employed. Preparative HPLC is a highly effective method for separating structurally similar compounds.
The development of a scalable chromatographic method for the removal of Impurity 2 would involve:
Stationary Phase Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of prostaglandin (B15479496) analogues.
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve maximum resolution between Lubiprostone and Impurity 2. google.com
Loading and Elution Conditions: The amount of crude Lubiprostone loaded onto the column and the gradient or isocratic elution profile would be carefully controlled to ensure efficient separation and high recovery of the purified product.
While highly effective, the scale-up of chromatographic purification can be resource-intensive. Therefore, it is often used to produce a high-purity seed material for subsequent crystallization steps or as a final polishing step if required.
Development of Stability-Indicating Analytical Methods for this compound
A robust analytical method is the cornerstone of any impurity control strategy. A stability-indicating method is one that can accurately and precisely quantify the active pharmaceutical ingredient in the presence of its impurities and degradation products.
For this compound, a stability-indicating HPLC method would be developed and validated. This typically involves:
Method Development: A reversed-phase HPLC method with UV detection is a common choice for related substances analysis of prostaglandins (B1171923). The method would be optimized to ensure baseline separation of Lubiprostone from Impurity 2 and other known and unknown impurities. epo.org
Forced Degradation Studies: Lubiprostone would be subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products, including potentially Impurity 2. This helps to demonstrate the specificity of the analytical method.
Method Validation: The analytical method would be validated according to ICH guidelines, establishing its linearity, accuracy, precision, specificity, detection limit, and quantitation limit for Impurity 2. This ensures that the method is reliable for its intended purpose of quantifying the impurity in routine production batches and stability studies.
Several patents describe HPLC methods for the analysis of Lubiprostone and its related substances, which could serve as a starting point for the development of a method specific for Impurity 2. epo.orggoogle.com
| Analytical Method | Key Parameters for Impurity 2 |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Phosphate (B84403) Buffer; Detection: UV |
| Validation Parameters | Specificity, Linearity, Accuracy, Precision, LOD, LOQ |
By implementing these strategic approaches, the formation of this compound can be effectively controlled, and any residual amounts can be efficiently removed, ensuring the final Lubiprostone API is of high purity and suitable for its intended therapeutic use.
Forced Degradation Studies for Method Development
Forced degradation, or stress testing, is an essential component of pharmaceutical development that helps to identify likely degradation products and establish the degradation pathways of a drug substance. nih.gov These studies are instrumental in developing and validating stability-indicating analytical methods capable of reliably separating and quantifying impurities from the main API. nih.govopenaccessjournals.com
For Lubiprostone, forced degradation studies are performed under various stress conditions to intentionally degrade the molecule. ijrpp.com This process helps to generate potential impurities that might form under normal storage conditions over time. The typical stress conditions employed include:
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions helps to identify acid and base-labile parts of the molecule.
Oxidation: Using an oxidizing agent, such as hydrogen peroxide, can reveal the susceptibility of the drug substance to oxidation.
Thermal Degradation: Heating the drug substance at elevated temperatures can identify thermally induced degradation products. ijrpp.com
Photodegradation: Exposing the drug substance to light of appropriate wavelengths helps to assess its photosensitivity. ijrpp.com
The goal of these studies is to achieve a target degradation of approximately 5-20%. sgs.com A higher level of degradation is generally considered unrealistic and not representative of actual stability issues. sgs.com The resulting stressed samples, containing a mixture of the intact drug and its degradation products, are then used to develop a specific analytical method.
While specific data on the forced degradation of Lubiprostone leading to the formation of Impurity 2 is not extensively published in the public domain, the general approach involves subjecting Lubiprostone to these stress conditions and then analyzing the resulting mixture. A patent for an analytical method for Lubiprostone and its related substances mentions conducting a "destruction degradation test" to ensure the separation of degradation products from the main compound. google.com
Analytical Method Validation for Impurity Quantification
Once a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), has been developed, it must be rigorously validated to ensure its accuracy, precision, and reliability for quantifying impurities like this compound. drreddys.com Method validation is a regulatory requirement and provides assurance that the method is fit for its intended purpose. drreddys.com
The validation of an analytical method for quantifying Lubiprostone impurities involves assessing several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and excipients. Forced degradation studies are crucial for demonstrating specificity. sgs.com
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is added to a sample and the recovery is measured. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A Chinese patent for an analytical method for Lubiprostone and its related substances provides an example of the kind of data generated during method validation. google.com The patent describes a normal-phase HPLC method and reports the LOD and LOQ for several related substances, demonstrating the sensitivity of the method. google.com
The following interactive table showcases typical validation parameters and example results for the quantification of Lubiprostone impurities based on data reported in a patent. google.com
| Validation Parameter | Compound II | Compound III | Compound IV | Compound V |
| Limit of Detection (LOD) | 5.8 ng | 3 ng | 6.0 ng | 1.8 ng |
| Limit of Quantitation (LOQ) | 40.2 ng | 7 ng | 19.9 ng | 5.9 ng |
Computational and Predictive Chemistry in Impurity Research
Molecular Modeling and Simulation for Impurity Formation Prediction
Molecular modeling and simulation provide a microscopic view of the chemical transformations that can lead to impurity generation. By simulating molecular interactions and reaction dynamics, these techniques can predict the likelihood of various chemical pathways, offering invaluable foresight into potential purity issues.
Prediction of Reaction Pathways and Mechanisms
The formation of Lubiprostone (B194865) Impurity 2, identified chemically as 7-[(1R,2S)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid, can be investigated using computational chemistry to elucidate its formation mechanisms. lgcstandards.comlgcstandards.com This impurity is a structural analog of lubiprostone, and its genesis is likely tied to specific reaction conditions or degradation pathways. researchgate.net
Computational frameworks can be employed to model the potential degradation pathways of the lubiprostone molecule under various stress conditions, such as exposure to acid, base, heat, or oxidation. nih.gov These models calculate the activation energies and reaction thermodynamics for different potential transformations. For instance, a proposed pathway for the formation of an impurity like Impurity 2 might involve the dehydration of the parent lubiprostone molecule, which possesses multiple hydroxyl groups, followed by rearrangement.
Quantum mechanics (QM) calculations can determine the relative stability of intermediates and transition states, while molecular dynamics (MD) simulations can explore the conformational landscape of the lubiprostone molecule, identifying conformations that are more susceptible to degradation. researchgate.netnih.gov By simulating the interaction of lubiprostone with different reagents, solvents, and catalysts, it is possible to identify conditions that favor the formation of Impurity 2. google.com
Table 1: Hypothetical Reaction Pathway Analysis for Lubiprostone Impurity 2 Formation This table illustrates how computational models could be used to evaluate different potential pathways leading to the formation of Impurity 2 from Lubiprostone. Lower activation energy suggests a more favorable pathway.
| Proposed Pathway | Key Transformation | Computational Method | Calculated Activation Energy (kcal/mol) | Thermodynamic Feasibility (ΔG, kcal/mol) |
|---|---|---|---|---|
| Pathway A: Acid-Catalyzed Dehydration | Elimination of C11-hydroxyl group | DFT (B3LYP/6-31G*) | 25.4 | -5.2 (Favorable) |
| Pathway B: Base-Catalyzed Epimerization | Inversion of stereocenter at C8 | QM/MM | 32.1 | +2.1 (Unfavorable) |
| Pathway C: Oxidative Degradation | Oxidation of C15-hydroxyl | MD Simulation | 28.9 | -3.5 (Favorable) |
This data is illustrative and based on general principles of computational chemistry in drug degradation studies.
Virtual Screening for Impurity Rejection
Virtual screening is a computational technique traditionally used in drug discovery to identify promising new drug candidates. nih.gov However, its principles can be adapted for impurity control. In this context, instead of screening for molecules that bind strongly to a biological target, the focus shifts to screening for process parameters or reagents that minimize the formation of a specific impurity. nih.govresearchgate.net
For this compound, virtual screening could be used to:
Screen Alternative Reagents: If a particular reagent in the synthesis is suspected of promoting the formation of Impurity 2, computational models can screen a library of alternative reagents to find one that accomplishes the desired chemical transformation without facilitating the side reaction.
Optimize Reaction Conditions: Algorithms can explore a multidimensional space of reaction conditions (e.g., temperature, pressure, solvent polarity, pH) to identify a set of parameters where the rate of formation of the desired lubiprostone product is maximized, while the rate of formation of Impurity 2 is minimized. iconplc.com This can be conceptualized as a multi-objective optimization problem.
Identify Scavengers: In silico screening can help identify potential "scavenger" molecules that could be added to the reaction mixture to selectively react with and neutralize a reactive intermediate that leads to the formation of Impurity 2.
These screening processes leverage predictive models, often built on quantitative structure-activity relationship (QSAR) principles or more complex machine learning algorithms, to rapidly evaluate thousands of possibilities without the need for extensive laboratory work. nih.gov
Data Science and Machine Learning Applications in Impurity Profiling
The large datasets generated during pharmaceutical development and manufacturing are a fertile ground for data science and machine learning (ML) applications. These technologies can uncover complex patterns in analytical data and optimize experimental designs, leading to more efficient and effective impurity control. drreddys.comresearchgate.net
Chemometrics Analysis of Analytical Spectra
During the manufacturing of lubiprostone, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the purity of the product. google.comgoogle.com These techniques generate complex data in the form of chromatograms and spectra. Chemometrics, which applies multivariate statistics to chemical data, can be used to extract more information from these analytical runs.
For instance, Principal Component Analysis (PCA) can be applied to a series of HPLC chromatograms from different batches of lubiprostone. PCA can reduce the dimensionality of the data, highlighting the most significant sources of variation. This can help to distinguish the chromatographic signature of this compound from the main active pharmaceutical ingredient (API) and other minor impurities, even when peaks are not perfectly resolved.
Partial Least Squares (PLS) regression can then be used to build a predictive model that correlates the spectral data with the concentration of Impurity 2, as determined by a reference method. This allows for a more rapid and potentially more accurate quantification of the impurity in future batches.
Table 2: Illustrative Chemometric Model for Impurity 2 Quantification via HPLC This table shows a hypothetical output from a PLS model correlating HPLC data with the concentration of this compound.
| Model Parameter | Value | Interpretation |
|---|---|---|
| Number of Latent Variables | 3 | Indicates the complexity of the model needed to capture the correlation. |
| R² (Coefficient of Determination) | 0.992 | The model explains 99.2% of the variance in Impurity 2 concentration. |
| Q² (Cross-validated R²) | 0.985 | High predictive power of the model on new data. |
| Root Mean Square Error of Prediction (RMSEP) | 0.005% | Represents the average error when predicting the impurity concentration. |
This data is illustrative and represents a typical outcome for a well-constructed chemometric model.
AI/ML-based Design of Experiments for Method Optimization
Developing a robust analytical method to detect and quantify this compound is a complex task involving the optimization of numerous parameters (e.g., mobile phase composition, column temperature, flow rate, gradient slope). researchgate.net Traditional approaches like one-factor-at-a-time (OFAT) are inefficient and often fail to identify optimal conditions due to interactions between variables.
This approach can significantly reduce the number of experiments required compared to traditional methods, saving time, resources, and materials.
Table 3: Comparison of Experimental Designs for HPLC Method Optimization This table provides a representative comparison between traditional and AI/ML-driven approaches for optimizing an HPLC method for this compound analysis.
| Parameter | Traditional DoE (e.g., Full Factorial) | AI/ML-based DoE (e.g., Bayesian Optimization) |
|---|---|---|
| Number of Factors Optimized | 4 (e.g., % Organic, pH, Temp, Flow Rate) | 4 (e.g., % Organic, pH, Temp, Flow Rate) |
| Estimated Number of Experiments | 81 (for 3 levels per factor) | 20-30 |
| Likelihood of Finding Global Optimum | Moderate | High |
| Time to Optimization | Weeks | Days |
| Resource Consumption | High | Low |
This data is representative of the efficiencies gained by implementing AI/ML in experimental design.
Green Chemistry Principles in Lubiprostone Impurity Management
Implementation of Green Analytical Chemistry Principles for Impurity Profiling
Impurity profiling is a cornerstone of quality control in pharmaceutical production. For Lubiprostone (B194865), this involves the use of sensitive analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), to detect and quantify related substances, including Lubiprostone Impurity 2. google.comgoogle.com Green Analytical Chemistry (GAC) seeks to make these essential analyses more sustainable by reducing their environmental footprint without compromising analytical performance. researchgate.net This involves minimizing solvent and energy consumption, replacing toxic reagents with safer alternatives, and streamlining analytical procedures.
Further reduction in waste is achieved through method optimization. For instance, using modeling software can help in finding the most efficient gradient times and solvent compositions to achieve separation, avoiding the trial-and-error approach that consumes more resources. rsc.org Additionally, the adoption of flow chemistry and continuous processing in manufacturing can enable in-line monitoring, reducing the need for separate, offline sample analyses and thus conserving resources. drreddys.com
The selection of solvents is a critical factor in the environmental impact of analytical methods. Acetonitrile (B52724), a common solvent in reversed-phase HPLC for Lubiprostone analysis, is effective but is considered not environmentally friendly. google.comnih.gov Green chemistry encourages the replacement of such solvents with less toxic and more sustainable alternatives.
Research in chromatography has shown that solvents like ethanol (B145695), acetone, and ethyl acetate (B1210297) can be viable greener replacements for methanol (B129727), acetonitrile, and tetrahydrofuran (B95107) (THF). rsc.org For instance, mixtures of ethanol/water or methanol/water are considered less harmful than pure alcohols. nih.gov In the context of separating compounds similar to Lubiprostone, developing systems using ethyl acetate and methanol have proven successful while improving the greenness profile of the method. nih.gov The choice of solvent can be guided by solvent selection guides that rank them based on safety, health, and environmental criteria.
Table 1: Comparison of Traditional and Greener Solvents in Chromatography
| Solvent Type | Examples | Advantages | Disadvantages/Concerns | Greener Alternatives |
|---|---|---|---|---|
| Traditional | Acetonitrile, Tetrahydrofuran (THF) | Excellent elution strength and selectivity in RP-HPLC. | Toxic, not environmentally friendly, higher cost. rsc.orgnih.gov | Ethanol, Methanol, Ethyl Acetate, Acetone. rsc.org |
| Traditional | Chloroform, Toluene | Effective in normal-phase separations. | Highly toxic and carcinogenic. | Ethyl Acetate, Acetone, Heptane, Hexane. nih.gov |
| Greener | Ethanol, Methanol | Less toxic, biodegradable, lower cost. nih.gov | Lower elution strength compared to acetonitrile may require method re-optimization. rsc.org | N/A |
| Greener | Ethyl Acetate, Acetone | Low toxicity, effective in both normal and reversed-phase. rsc.orgnih.gov | Can have different selectivity compared to traditional solvents, requiring adjustments. rsc.org | N/A |
Reduction of Solvent Consumption and Waste Generation
Green Synthesis Approaches for Lubiprostone with Reduced Impurity Burden
The most effective way to manage impurities is to prevent their formation in the first place, a core principle of green chemistry. nih.gov Green synthesis approaches for Lubiprostone focus on designing manufacturing processes that are more efficient and generate fewer byproducts, including this compound.
This involves a multi-faceted approach:
Alternative Synthetic Routes: Moving away from traditional synthetic pathways that use hazardous reagents is a key objective. For example, some older methods for prostaglandin (B15479496) synthesis involved toxic materials like benzene (B151609) and thallium compounds, which are unsuitable for industrial production. google.com Newer approaches, such as using a 1,4-conjugate addition strategy, can offer different and potentially cleaner impurity profiles compared to classical methods. google.com
Catalysis and Reaction Conditions: The use of efficient catalysts can improve reaction yields and reduce the formation of side products. Optimizing reaction conditions, such as temperature and pressure, also plays a crucial role. For Lubiprostone synthesis, avoiding certain palladium hydrogenation methods can prevent the formation of specific reduction impurities. google.com
Greener Purification Steps: While the goal is to minimize impurities in the reaction itself, purification remains essential. Green chemistry principles apply here as well. Crystallization is often a preferred final purification step as it can be highly selective and avoids the high temperatures and long-duration concentration processes associated with chromatography that can regenerate impurities. googleapis.com The development of novel crystallization methods using specific solvent systems, such as o-xylene (B151617) with n-pentane or ethyl acetate with n-hexane, has been shown to effectively remove impurities and yield high-purity Lubiprostone crystals. googleapis.comepo.orggoogle.com
Table 2: Green Synthesis Strategies for Lubiprostone
| Strategy | Description | Impact on Impurity Reduction |
|---|---|---|
| Avoidance of Hazardous Reagents | Replacing toxic reagents like benzene and thallium compounds with safer alternatives. google.com | Reduces environmental impact and prevents the introduction of toxic contaminants. |
| Alternative Synthetic Pathways | Employing different chemical reactions, such as 1,4-conjugate addition, to build the molecule. google.com | Can lead to a different and potentially more favorable impurity profile, reducing the burden on purification. |
| Optimized Catalysis | Using specific and efficient catalysts, such as selecting a particular type of palladium on carbon for hydrogenation. google.com | Minimizes the formation of specific side products and reduction impurities. |
| Green Crystallization | Using specific solvent systems (e.g., ethyl acetate/hexane, o-xylene/pentane) to achieve high-purity crystals. googleapis.comgoogle.com | Effectively removes major impurities in the final step without the need for high-temperature processes that can degrade the product. |
Eco-evaluation of Analytical Methods for Impurity Control
To objectively measure the "greenness" of an analytical method, several tools have been developed. These tools provide a quantitative or qualitative score based on various environmental, health, and safety parameters. The most common methods include the National Environmental Method Index (NEMI) and the Analytical Eco-Scale. researchgate.net
The Analytical Eco-Scale is a quantitative tool that evaluates the greenness of a method based on a penalty point system. An ideal green method starts with a score of 100, and points are subtracted for each parameter that deviates from the ideal. These parameters include the amount and hazard of solvents used, energy consumption of instrumentation, waste generation, and other procedural hazards. researchgate.net
For instance, an older HPLC method for Lubiprostone impurity analysis using large volumes of acetonitrile would receive significant penalty points. In contrast, a modern UHPLC method using ethanol as a solvent would score much higher, demonstrating its superior environmental profile.
Table 3: Hypothetical Eco-Scale Evaluation for Lubiprostone Impurity Analysis This interactive table provides a hypothetical comparison between a traditional HPLC method and a greener UHPLC method for Lubiprostone impurity analysis. The penalty points are assigned based on the principles of the Analytical Eco-Scale. researchgate.net
| Parameter | Traditional HPLC Method | Penalty Points | Greener UHPLC Method | Penalty Points |
| Reagents | Acetonitrile (2 mL/min) | 10 | Ethanol (0.5 mL/min) | 3 |
| Phosphoric Acid | 2 | Dilute Formic Acid nih.gov | 1 | |
| Instrumentation | Conventional HPLC (High energy use) | 7 | UHPLC (Lower energy use) | 3 |
| Column Temperature (35°C) google.com | 1 | Column Temperature (35°C) | 1 | |
| Procedure | Manual sample preparation | 2 | Automated sample preparation | 1 |
| Waste generated (>50 mL/sample) | 3 | Waste generated (<10 mL/sample) | 1 | |
| Total Penalty Points | 25 | 10 | ||
| Final Eco-Scale Score | 75 (Good) | 90 (Excellent) |
Disclaimer: This table is a hypothetical representation for illustrative purposes.
By applying such eco-evaluation tools, analytical chemists can make informed decisions to select or develop methods that are not only scientifically sound but also environmentally responsible, aligning the quality control of Lubiprostone with the principles of sustainable development.
Future Perspectives and Research Directions in Pharmaceutical Impurity Science
Emerging Analytical Technologies for Advanced Impurity Characterization
The characterization of pharmaceutical impurities demands a suite of sophisticated analytical techniques capable of elucidating structure and quantifying presence, often at minute levels. For a compound like Lubiprostone (B194865) Impurity 2, a molecule with a specific stereochemistry and functional group arrangement, advanced methods are essential for unambiguous identification.
Emerging and established technologies play a crucial role in this process. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain foundational, their hyphenation with mass spectrometry (MS) has become the cornerstone of impurity profiling. nih.govapacsci.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, and tandem LC-MS (LC-MS/MS) offer the high sensitivity and selectivity needed to detect and identify impurities within complex drug matrices. ijpsonline.com
Beyond these workhorse techniques, other powerful methods are being increasingly integrated into impurity analysis workflows:
Nuclear Magnetic Resonance (NMR) Spectroscopy : A primary tool for the structural elucidation of unknown impurities once they are isolated. nih.gov
High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass measurements, which is critical for determining the elemental composition of an unknown impurity and distinguishing it from other components with similar masses. apacsci.com
Supercritical Fluid Chromatography (SFC) : An emerging separation technique that can offer different selectivity compared to HPLC, which is particularly useful for separating closely related compounds like stereoisomers. apacsci.combiomedres.us
Fourier Transform Infrared (FT-IR) Spectroscopy : A rapid and cost-effective method that can provide information about the functional groups present in an impurity, often used in conjunction with other techniques. ijpsonline.combiomedres.us
The selection of an appropriate analytical technique is guided by the physicochemical properties of the impurity and the parent API.
Table 1: Key Analytical Technologies for Characterization of Lubiprostone Impurity 2
| Technology | Application for this compound Characterization | Key Advantages |
|---|---|---|
| HPLC-MS | Quantification and identification in the drug substance and product. Separation from Lubiprostone and other related substances. | High sensitivity, high resolution, and versatility for a wide range of compounds. ijpsonline.combiomedres.us |
| GC-MS | Analysis of volatile fragments or derivatives if applicable; useful for identifying residual solvents from synthesis. ijpsonline.com | Excellent for separating volatile compounds. ijpsonline.com |
| HRMS | Accurate mass determination to confirm the elemental formula (C₂₀H₃₀F₂O₄). | Increases confidence in identification, especially for novel impurities. apacsci.com |
| NMR Spectroscopy | Complete structural elucidation, including stereochemistry, once the impurity is isolated. | Provides definitive structural information. nih.gov |
| SFC | Orthogonal separation technique to HPLC, potentially offering better resolution from the API or other isomers. | Can resolve complex mixtures that are challenging for HPLC. apacsci.com |
Integrated Computational and Experimental Workflows in Impurity Research
The integration of computational chemistry and data science with experimental practice is revolutionizing pharmaceutical development by enabling a more predictive and targeted approach to impurity management. jstar-research.compreprints.org Instead of relying solely on reactive testing, integrated workflows allow scientists to anticipate potential impurities and design processes to minimize their formation. acs.org
For an impurity like this compound, which is structurally related to the active pharmaceutical ingredient (API), computational tools can be applied in several ways:
Synthesis Pathway Analysis : Computational models can predict potential side-reactions and degradation pathways during the synthesis of Lubiprostone, flagging the possible formation of impurities.
Crystallization Process Design : Rejection of impurities during crystallization is a critical purification step. acs.org Computational models can screen for solvents and conditions that maximize the rejection of a specific impurity, preventing its incorporation into the crystal lattice of the API. jstar-research.comresearchgate.net This is particularly relevant for achieving high-purity crystalline Lubiprostone. researchgate.net
Toxicity Prediction : In silico tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used for the early prediction of potentially toxic or genotoxic properties of an impurity based on its chemical structure. preprints.org This helps prioritize which impurities require the most stringent control.
A typical integrated workflow involves a cycle of computational prediction, experimental verification, and model refinement. acs.org For instance, a computational model might predict that a certain solvent system will be effective at purging this compound during crystallization. researchgate.net This prediction is then tested in the lab. The experimental results are, in turn, used to refine the computational model, improving its predictive power for future challenges. acs.orgacs.org This synergy de-risks development, saving significant time and resources. jstar-research.com
Advancements in Automated and High-Throughput Impurity Analysis
The demand for faster analysis to support high-throughput experimentation in drug development has driven significant innovation in automation. lonza.comresearchgate.net High-throughput screening (HTS) of reaction conditions, formulation parameters, and stability studies generates a large volume of samples, all of which require rapid and reliable impurity profiling. nih.gov
Key advancements in this area include:
Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) : By using columns with smaller particles, UPLC systems can perform separations much faster than traditional HPLC without sacrificing resolution, making them ideal for high-throughput environments. biomedres.usresearchgate.net
Automated Sample Preparation : Robotic systems can automate the tedious and error-prone steps of sample dilution, extraction, and derivatization, increasing throughput and improving reproducibility. sepscience.com
Direct-Injection Mass Spectrometry : Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the real-time, high-throughput analysis of volatile compounds with minimal sample preparation. news-medical.netsyft.com This can be particularly useful for analyzing residual solvents or volatile degradation products. syft.com
Parallel Chromatography Systems : These systems run multiple chromatographic analyses simultaneously, dramatically increasing sample throughput for impurity testing.
For a process impurity like this compound, automated and high-throughput methods would be invaluable during process development and optimization. They would allow chemists to rapidly screen a wide array of synthesis conditions (e.g., temperature, reagents, reaction time) and measure the impact on the level of this specific impurity, facilitating the development of a robust and well-controlled manufacturing process. researchgate.net
Table 2: High-Throughput Technologies in Impurity Analysis
| Technology | Principle | Relevance to Impurity Profiling |
|---|---|---|
| UHPLC/UPLC | Chromatography using columns with sub-2 µm particles for faster, more efficient separations. researchgate.net | Significantly reduces analysis time per sample, enabling rapid screening of process parameters affecting impurity formation. biomedres.us |
| SIFT-MS | Real-time, direct mass spectrometry for volatile compound analysis. news-medical.net | High-throughput screening of volatile impurities or residual solvents without time-consuming chromatography. syft.com |
| Automated SPE-MALDI | Solid-Phase Extraction combined with Matrix-Assisted Laser Desorption/Ionization for rapid purification and analysis. | Enables high-throughput purification and analysis of compounds from complex mixtures. researchgate.net |
| Parallel HPLC Systems | Multiple HPLC systems run in parallel, controlled by a central software. | Dramatically increases the number of samples that can be analyzed per day. |
Challenges and Opportunities in Impurity Identification at Trace Levels
Despite significant technological progress, the identification, characterization, and quantification of impurities at trace levels remain a major challenge in the pharmaceutical industry. resolvemass.canih.gov These challenges are particularly acute for potent drugs where even very low levels of impurities can be significant, and for impurities that may have genotoxic potential. nih.gov
Key challenges include:
Low Concentration : Impurities are often present at levels below 0.1%, requiring highly sensitive analytical methods for detection and quantification. neopharmlabs.comintertek.com
Complex Matrices : Drug products contain the API as well as multiple excipients, which can interfere with the detection of trace-level impurities. resolvemass.ca Isolating an impurity like this compound from a formulated capsule requires careful method development.
Structural Similarity : Impurities are often structurally very similar to the API, making them difficult to separate chromatographically and distinguish spectroscopically. acs.org
Lack of Reference Standards : For novel or unexpected impurities discovered during development, a reference standard is often not available, complicating quantification and definitive identification.
However, these challenges also present opportunities for innovation. The need for greater sensitivity drives the development of more advanced mass spectrometers and detector technologies. apacsci.com The problem of complex matrices encourages the development of more selective sample preparation techniques and multi-dimensional chromatography. neopharmlabs.com The challenge of identifying unknown impurities at trace levels provides an opportunity for the increased application of HRMS and integrated computational-experimental workflows to predict and identify structures without the need for immediate isolation. apacsci.comjstar-research.com Addressing these challenges is crucial for ensuring the quality and safety of pharmaceutical products. sepscience.com
Q & A
Q. How do global regulatory requirements for impurity profiling differ between ICH and non-ICH regions?
- Methodological Answer : ICH regions (US, EU, Japan) mandate adherence to Q3A-Q3E guidelines, while non-ICH regions (e.g., ASEAN) may accept WHO or local pharmacopeial standards. For ROW submissions, include regional-specific stability protocols (e.g., accelerated testing at 40°C/75% RH for tropical climates) and justify impurity limits using cross-referenced safety data .
Q. What ethical guidelines govern the sharing of proprietary impurity data in collaborative research?
- Methodological Answer : Data sharing agreements must define intellectual property (IP) ownership and confidentiality clauses. Anonymize raw datasets by removing batch identifiers. For public repositories (e.g., ChEMBL), ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite prior art to avoid duplicate publication .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for this compound
Table 2 : Regulatory Thresholds for Impurities (ICH Q3A)
| Impurity Level | Maximum Daily Dose (mg) | Threshold (%) |
|---|---|---|
| ≤2 g/day | 0.10 | |
| >2 g/day | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
